1,1-Diethyl-prop-2-ynylamine hydrochloride CAS number and molecular weight
1,1-Diethyl-prop-2-ynylamine hydrochloride CAS number and molecular weight
This technical guide provides a comprehensive overview of 1,1-Diethyl-prop-2-ynylamine hydrochloride, a substituted propargylamine of interest to researchers and professionals in organic synthesis and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and fundamental chemical principles to offer predictive insights into its properties, synthesis, and potential applications.
Introduction and Chemical Identity
1,1-Diethyl-prop-2-ynylamine hydrochloride belongs to the propargylamine class of compounds, which are characterized by an amino group attached to a propargyl (prop-2-yn-1-yl) moiety. The propargylamine framework is a versatile building block in medicinal chemistry and organic synthesis, with derivatives exhibiting a wide range of biological activities, including roles as enzyme inhibitors and intermediates for complex molecule synthesis.[1] The title compound is the hydrochloride salt of the tertiary amine 1,1-Diethyl-prop-2-ynylamine.
| Identifier | Value | Source |
| Chemical Name | 1,1-Diethyl-prop-2-ynylamine hydrochloride | - |
| CAS Number | 1593887-97-8 | [2][3] |
| Molecular Formula | C₇H₁₄ClN | [3] |
| Molecular Weight | 147.65 g/mol | [3] |
| Chemical Structure | ![]() | (Structure inferred) |
Proposed Synthesis and Experimental Protocols
A common and efficient method for the synthesis of propargylamines is the A³ coupling (Aldehyde-Alkyne-Amine) or the related KA² coupling (Ketone-Alkyne-Amine) reaction.[5][6] An alternative approach involves the direct alkylation of a suitable amine with a propargyl halide.[7]
Method: Alkylation of Diethylamine
This approach involves the reaction of diethylamine with a propargyl halide, such as propargyl bromide.
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Reaction: (C₂H₅)₂NH + HC≡CCH₂Br → (C₂H₅)₂NCH₂C≡CH + HBr
Experimental Protocol: Synthesis of 1,1-Diethyl-prop-2-ynylamine
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethylamine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or THF.
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or triethylamine (1.2 equivalents), to the solution to neutralize the hydrobromic acid formed during the reaction.
-
Addition of Alkylating Agent: Slowly add propargyl bromide (1.1 equivalents) to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture, filter to remove the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation or column chromatography to yield pure 1,1-Diethyl-prop-2-ynylamine.
Caption: Proposed workflow for the synthesis of the free amine.
The conversion of the free amine to its hydrochloride salt is a standard acid-base reaction.[8]
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified 1,1-Diethyl-prop-2-ynylamine in a dry, aprotic solvent like diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of hydrochloric acid in a suitable solvent (e.g., 2M HCl in diethyl ether) to the stirred amine solution at 0°C.
-
Precipitation: The hydrochloride salt will precipitate out of the solution. Stir the mixture for an additional 30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake with cold, dry diethyl ether to remove any excess acid or unreacted amine.
-
Drying: Dry the resulting white solid under vacuum to obtain pure 1,1-Diethyl-prop-2-ynylamine hydrochloride.
Caption: Workflow for the formation of the hydrochloride salt.
Potential Applications in Research and Development
The propargylamine motif is of significant interest in medicinal chemistry. Derivatives of propargylamine are known to act as inhibitors of monoamine oxidase (MAO), which are used in the treatment of Parkinson's disease.[1] Furthermore, propargylamines are valuable intermediates in the synthesis of various heterocyclic compounds and have been investigated for their potential anticancer properties.[5] The N,N-diethylamino group is also a common feature in many pharmaceuticals, often influencing the compound's pharmacokinetic properties.[9]
Given these precedents, 1,1-Diethyl-prop-2-ynylamine hydrochloride could serve as a valuable building block for:
-
Novel Enzyme Inhibitors: Exploration of its activity against various enzymes, including but not limited to MAOs.
-
Synthesis of Heterocyclic Libraries: The terminal alkyne provides a reactive handle for cycloaddition reactions and other transformations to create diverse molecular scaffolds.
-
Development of Anticancer Agents: As a starting material for more complex molecules with potential cytotoxic activity.
Safety, Handling, and Storage
Specific safety data for 1,1-Diethyl-prop-2-ynylamine hydrochloride is not available. Therefore, it is crucial to handle this compound with the precautions appropriate for related hazardous substances, such as propargylamine and diethylamine.
-
General Hazards: Propargylamines are often flammable, toxic, and corrosive.[1] Diethylamine is also flammable and can cause severe skin and eye irritation.[10] The hydrochloride salt is likely to be a skin and respiratory tract irritant.[10]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12] Avoid inhalation of dust and contact with skin and eyes.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]
Conclusion
1,1-Diethyl-prop-2-ynylamine hydrochloride is a chemical compound with significant potential as a building block in synthetic and medicinal chemistry. While direct experimental data is limited, its properties and reactivity can be reasonably inferred from its constituent functional groups and the behavior of analogous structures. The synthetic protocols and potential applications outlined in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in exploring the utility of this and related compounds. As with any novel chemical, all handling and experimental work should be conducted with appropriate safety precautions.
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